REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:17]=[CH:16][C:7]2[CH:8]=[C:9]([C:11]3[NH:12][CH:13]=[CH:14][N:15]=3)[O:10][C:6]=2[CH:5]=1.[CH2:18](Br)[CH3:19]>>[ClH:1].[CH2:18]([N:12]1[CH:13]=[CH:14][N:15]=[C:11]1[C:9]1[O:10][C:6]2[CH:5]=[C:4]([O:3][CH3:2])[CH:17]=[CH:16][C:7]=2[CH:8]=1)[CH3:19] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC2=C(C=C(O2)C=2NC=CN2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)N1C(=NC=C1)C=1OC2=C(C1)C=CC(=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |